
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of 1-bromo-2,3-dimethylbutane as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected amines and other carbamate derivatives.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to synthesize pharmacologically active molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is influenced by the electronic and steric properties of the tert-butyl and carbamate groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound without the bromine and dimethylbutane groups.
tert-Butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate: A similar compound with an amino group instead of a bromine atom.
tert-Butyl (3-bromo-2-methylpropyl)carbamate: Another brominated carbamate with a different alkyl chain.
Uniqueness: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C11H22BrNO2 |
|---|---|
Poids moléculaire |
280.20 g/mol |
Nom IUPAC |
tert-butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |
Clé InChI |
XCHCAPDAQKVTPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
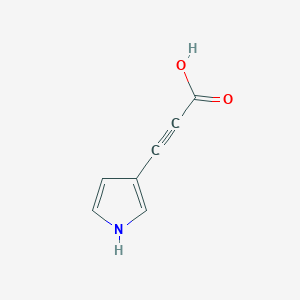
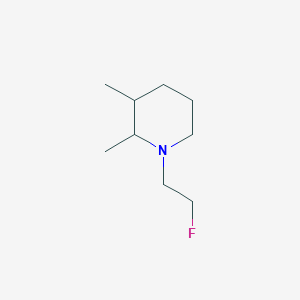
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)
![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
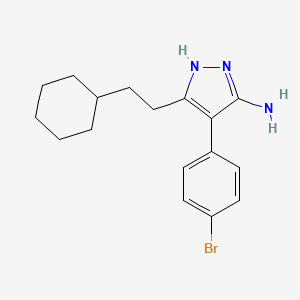
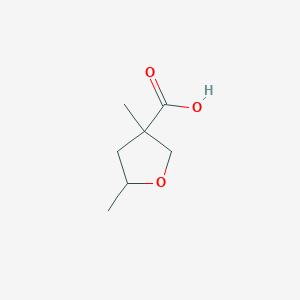

![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
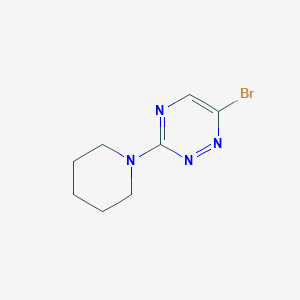
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)

